2,5-Dimethyl-3,4-bis(trifluoromethyl)furan is a fluorinated heterocyclic compound that has gained attention due to its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable for research and industrial purposes. This compound is classified as a heterocyclic compound due to the inclusion of a furan ring, which is characterized by its five-membered aromatic structure containing oxygen.
The synthesis of 2,5-dimethyl-3,4-bis(trifluoromethyl)furan typically involves the trifluoromethylation of furan derivatives. One common method includes treating 2,5-dimethylfuran with sulfur tetrafluoride, which introduces the trifluoromethyl groups at the 3 and 4 positions of the furan ring.
The molecular formula of 2,5-dimethyl-3,4-bis(trifluoromethyl)furan is , with a molecular weight of approximately 232.12 g/mol. The structure features two methyl groups and two trifluoromethyl groups attached to the furan ring.
| Property | Data |
|---|---|
| CAS Number | 67837-81-4 |
| Molecular Formula | C8H6F6O |
| Molecular Weight | 232.12 g/mol |
| IUPAC Name | 2,5-dimethyl-3,4-bis(trifluoromethyl)furan |
| InChI Key | WBEBAIGXUHSPNB-UHFFFAOYSA-N |
The InChI representation is InChI=1S/C8H6F6O/c1-3-5(7(9,10)11)6(4(2)15-3)8(12,13)14/h1-2H3, and the canonical SMILES notation is CC1=C(C(=C(O1)C)C(F)(F)F)C(F)(F)F.
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan undergoes various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2,5-dimethyl-3,4-bis(trifluoromethyl)furan involves its interaction with various molecular targets. The trifluoromethyl groups enhance lipophilicity, allowing it to penetrate biological membranes effectively. This property positions it as a candidate for drug delivery systems and other biomedical applications. The specific pathways depend on the functional groups present and their interactions with biological targets.
The compound exhibits distinct physical properties due to its fluorinated structure:
The chemical properties include:
2,5-Dimethyl-3,4-bis(trifluoromethyl)furan has several applications in scientific research:
This compound's unique properties make it a subject of ongoing research across multiple disciplines, highlighting its versatility and importance in both academic and industrial contexts.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: